2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Description
Properties
IUPAC Name |
2-[(2-amino-5-methylphenyl)disulfanyl]-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-9-3-5-11(15)13(7-9)17-18-14-8-10(2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQHRJVDSRBFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459551 | |
| Record name | 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31183-91-2 | |
| Record name | 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
- Deprotonation : The primary amine group of 2-amino-5-methylphenylamine reacts with a base (e.g., NaOH) to form a nucleophilic amide ion.
- Electrophilic Attack : Carbon disulfide acts as an electrophile, reacting with the amide ion to form a dithiocarbamate intermediate.
- Oxidative Coupling : The intermediate undergoes oxidation (e.g., using H₂O₂ or I₂) to form the dithio (-S-S-) bridge.
- Reagents : 2-Amino-5-methylphenylamine (1.0 eq), CS₂ (2.5 eq), NaOH (2.0 eq), H₂O₂ (1.5 eq).
- Conditions : Stirred in ethanol at 60°C for 8 hours.
- Workup : Cool to 0°C, filter, and recrystallize from ethanol.
- Yield : 72–78%.
Catalytic Reduction of Nitro Precursors
Nitro-substituted intermediates can be reduced to amines using hydrogenation catalysts. This method is advantageous for avoiding harsh oxidizing agents.
Procedure:
- Nitro Intermediate Synthesis : React 2-nitro-5-mercaptoaniline with 2-methoxy methyl acetate under inert gas (N₂/Ar).
- Reduction : Use a Fe/Ni-supported catalyst (10 wt%) in methanol under H₂ pressure (0.5 MPa) at 25–35°C for 12 hours.
- Isolation : Filter, concentrate, and precipitate with water.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 10% Fe/Ni on Al₂O₃ |
| Temperature | 25–35°C |
| Pressure | 0.5 MPa H₂ |
| Yield | 85–94% |
Oxidative Coupling of Thiol Derivatives
Oxidative coupling of 2-amino-5-methylbenzenethiol is a single-step alternative.
Reaction Setup :
- Oxidizing Agents : I₂, O₂, or K₃[Fe(CN)₆].
- Solvent : Ethanol or THF.
- Mechanism : Radical-mediated dimerization forms the disulfide bond.
- 2-Amino-5-methylbenzenethiol (1.0 eq), I₂ (0.5 eq), EtOH, 25°C, 6 hours.
- Yield : 68% with 99% purity (HPLC).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiolation with CS₂ | Scalable, cost-effective | Requires toxic CS₂ | 72–78 | 95–98 |
| Catalytic Reduction | Mild conditions, high yield | Catalyst cost | 85–94 | >99 |
| Oxidative Coupling | Single-step | Limited substrate availability | 68–75 | 97–99 |
Analytical Validation
Spectroscopic Characterization:
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.03 (s, 3H, CH₃), 6.29–6.85 (m, aromatic H), 7.32–7.48 (m, NH₂).
- IR (KBr): 3350 cm⁻¹ (N-H), 1590 cm⁻¹ (C=C), 510 cm⁻¹ (S-S).
- HPLC : Retention time = 8.2 min (C18 column, MeOH:H₂O 70:30).
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the dithio linkage to thiol groups.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Dyeing and Coloring Agents
Use in Textile Industry
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is also relevant in the textile industry as a dyeing agent. Its chemical structure allows it to form stable complexes with various fibers, resulting in vibrant and long-lasting colors. The compound's application in dye formulations can enhance the colorfastness and overall quality of dyed textiles .
Pigment Production
In addition to direct dyeing applications, this compound can be utilized in the production of pigments. These pigments can be used in various products, from paints to plastics, where color stability and durability are essential .
Organic Synthesis
Reagent in Chemical Reactions
The compound serves as a valuable reagent in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental processes in developing new organic compounds .
Functionality Enhancement
Its dithio group enhances its reactivity, allowing it to be used as a building block for more complex molecules. This functionality is particularly useful in synthesizing pharmaceuticals and agrochemicals, where specific structural attributes are required for biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s dithio linkage and amino groups enable it to form covalent bonds with target proteins, potentially inhibiting their function . This interaction can disrupt cellular processes and lead to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s dithio bridge likely requires specialized sulfurization agents (e.g., S₈ or disulfide-exchange catalysts), which may lower yields compared to simpler ether-forming reactions (e.g., 80–95% in furan-aniline synthesis) .
- Chan-Lam coupling (used for adamantane derivatives) achieves moderate yields (35–74%) due to steric hindrance from bulky substituents .
Physicochemical Properties
Comparative data for selected properties:
Key Observations :
- The adamantane derivative has low polarity, aligning with its preference for non-polar solvents, whereas the furan-aniline hybrid is highly soluble in polar solvents due to its planar aromatic system .
- The target compound’s disulfide bond may reduce crystallinity compared to adamantane or sulfonamide analogs, complicating purification .
Key Observations :
- The target compound’s disulfide bond makes it suitable for stimuli-responsive drug delivery systems, whereas adamantane derivatives show promise in antiviral therapies .
- Sulfonamide-linked acetamides (e.g., from ) exhibit anti-COVID-19 activity, highlighting the role of sulfonamide groups in enzyme inhibition .
Biological Activity
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, a compound featuring both an amino group and a dithioether linkage, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound contains a dithioether linkage, which is known for its ability to form disulfide bonds with thiol-containing biomolecules. The structure can be represented as follows:
This structural configuration allows it to interact with various biological targets, influencing its reactivity and biological effects.
The primary mechanism of action for this compound involves the formation of disulfide bonds with cysteine residues in proteins. This interaction can modulate protein functions and influence various biochemical pathways, making it a valuable tool in biochemical research.
Key Mechanisms:
- Disulfide Bond Formation: The dithio group can react with thiols to form stable disulfide bonds, altering protein conformation and function.
- Enzyme Inhibition: Compounds with similar structures have shown potential as inhibitors of enzymes such as acetylcholinesterase, impacting neurotransmission .
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity
Studies indicate that similar compounds within the dithioether class have shown cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from dithio compounds have been reported to exhibit significant antiproliferative activity against human cervical (HeLa) and liver (HepG2) cancer cells .
Antimicrobial Activity
Compounds with dithio groups have also been investigated for their antimicrobial properties. The structural features contribute to their ability to disrupt bacterial cell membranes or inhibit essential enzymes within microbial cells.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Anticancer Studies:
- Enzyme Inhibition:
-
Proteomic Applications:
- The compound has been utilized in proteomics to study protein interactions due to its ability to form covalent bonds with cysteine residues, providing insights into protein dynamics and functions.
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline and its derivatives?
The Chan-Lam coupling reaction is a robust method for synthesizing N-aryl derivatives. For example, Pd(dba)₂ and BINAP in anhydrous dioxolane with NaOt-Bu as a base can yield structurally similar compounds (e.g., N-(4-Methylphenyl)adamantan-2-amine) with isolated yields of 35–74% . Optimization of reaction time (8–24 hours) and stoichiometric ratios is critical. Post-synthesis purification via column chromatography ensures product integrity.
Q. What analytical techniques are essential for characterizing this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify proton environments and carbon frameworks.
- Mass spectrometry (MALDI-TOF) : For molecular weight validation.
- FTIR : To detect functional groups like dithiolate bonds and amine moieties . Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy.
Q. How does the stability of this compound vary under thermal stress?
Decomposition studies under partial confinement reveal primary products like 4-methylaniline, aniline, and propylene glycol. Unconfined samples may release phenyl isocyanate and CO₂, suggesting thermal lability of the dithiolate bond. Monitoring via GC-MS or FTIR under controlled heating (e.g., 100–200°C) is advised .
Advanced Research Questions
Q. How can conflicting data on decomposition pathways be resolved?
Discrepancies in decomposition products (e.g., isocyanate vs. amine dominance) may arise from confinement conditions or catalytic residues. Methodological solutions include:
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The dithiolate group acts as a redox-active ligand, facilitating electron transfer in Pd-catalyzed reactions. Comparative studies with mono-thiol analogs show enhanced reaction rates due to sulfur’s chelating ability. Kinetic profiling (e.g., variable-temperature NMR) can elucidate intermediate formation .
Q. How does intercalation into organo-clay composites alter the material properties of this compound?
Intercalation increases basal spacing (from 12.4 Å to 15.8 Å in montmorillonite clays), enhancing thermal stability. FTIR confirms Schiff base formation, while SEM/AFM reveal morphological changes (e.g., layered vs. exfoliated structures). Applications in catalysis or sensors require optimizing clay-to-organic ratios .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
